7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III is a synthetic compound derived from baccatin III, a natural product that serves as a precursor to the chemotherapeutic agent paclitaxel. This compound is notable for its modifications that enhance its solubility and stability, making it of interest in pharmaceutical research and development. The molecular formula for this compound is with a molecular weight of approximately 554.74 g/mol .
The compound is synthesized through chemical modifications of baccatin III, which is extracted from the Pacific yew tree (Taxus brevifolia). Baccatin III itself is a key intermediate in the production of paclitaxel, a widely used anticancer drug. The specific modifications involving triethylsilyl and debenzoyl groups are designed to improve pharmacological properties .
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III falls under the category of taxanes, which are diterpenoid compounds known for their antitumor activity. It is classified as a silylated derivative of baccatin III, which alters its chemical reactivity and biological activity .
The synthesis of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III involves several key steps:
The reactions typically require controlled conditions, including temperature and solvent choice, to achieve high yields and purity. Common solvents include dichloromethane or tetrahydrofuran. The reaction progress can be monitored using techniques like thin-layer chromatography or high-performance liquid chromatography .
The molecular structure of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III features a complex arrangement characteristic of taxanes:
The compound's molecular weight is 554.74 g/mol, and it has a molecular formula of . The structural integrity can be confirmed using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry .
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III can undergo various chemical reactions typical for taxane derivatives:
The reactivity profile is influenced by the presence of functional groups that can stabilize or destabilize intermediates during reactions. Reaction conditions must be optimized to favor desired pathways while minimizing side products .
The mechanism of action for 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III primarily revolves around its ability to interact with microtubules in cancer cells:
Studies indicate that derivatives like this compound exhibit enhanced efficacy compared to unmodified baccatin III due to improved pharmacokinetic properties resulting from silylation .
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III has potential applications in various scientific fields:
This compound exemplifies the ongoing efforts in medicinal chemistry to enhance existing therapeutic agents through structural modifications that improve their biological activity and pharmacological properties.
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III (molecular formula: C₂₈H₄₆O₉Si, MW: 554.74 g/mol) represents a strategically modified taxane derivative critical for semisynthetic paclitaxel production [1] [3]. This section details its stereochemical features, ring modifications, and functional group interactions that govern its synthetic utility.
The compound retains the intricate tetracyclic core stereochemistry characteristic of taxane diterpenoids but features targeted modifications that profoundly alter its reactivity. The seco designation indicates cleavage of the oxetane D-ring (C11-C12 bond), generating a flexible 20-carbon chain terminating in a ketone at C11 and a secondary alcohol at C12 [1] [4]. Crucially, the 7β-hydroxyl group is protected as a bulky triethylsilyl (TES) ether (Si(C₂H₅)₃), imparting significant steric hindrance around the C-ring [6] [9].
This stereoelectronic environment creates site-selective reactivity:
Table 1: Key Stereochemical Features and Their Synthetic Implications
Chiral Center | Configuration | Functional Group | Reactivity Consequence |
---|---|---|---|
C1/C2 | α-OH, β-OH | Vicinal diol | Chelation-controlled reductions; selective protection |
C4 | β-Orientation | Carbonyl (C4=O) | Susceptible to nucleophilic attack (e.g., Grignard addition) |
C7 | β-Orientation | O-Triethylsilyl | Steric shielding of C-ring; directs electrophiles to α-face |
C10 | β-Orientation | OH (desacetyl) | Enhanced nucleophilicity for C10 acylation |
C13 | Quaternary | Methyl groups | Enforces convex molecular topology |
The [2,4]oxol-D-seco modification denotes oxidative cleavage between C2 and C4, transforming the original oxetane ring into a flexible 20-carbon chain bearing ketone (C2=O) and alcohol (C4-OH) functionalities [1] [3]. This structural alteration:
The desacetyl (absence of C10 acetate) and debenzoyl (absence of C2 benzoate) modifications create distinct electronic and steric environments versus native baccatins:
Exposes hydrogen-bonding capability: The free C10-OH acts as H-bond donor, facilitating crystallization (as "white foam" [3]) and coordinating metal catalysts in oxidation-reduction protocols [2].
Debenzoyl at C2:
Table 2: Functional Group Reactivity in Semisynthesis
Modification | Position | Key Property Change | Synthetic Application |
---|---|---|---|
Desacetyl | C10 | Higher nucleophilicity at C10-OH | Selective C10 re-acylation with paclitaxel side-chain precursors |
Debenzoyl | C2 | Reduced steric hindrance | Nucleophilic addition at C1/C2 carbonyls; oxetane ring reconstruction |
O-Triethylsilyl | C7 | Increased steric bulk | Protection of C7-OH; directs electrophiles to α-face |
[2,4]oxol-seco | D-ring | Enhanced flexibility | Aldol condensations; decalin formation [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1